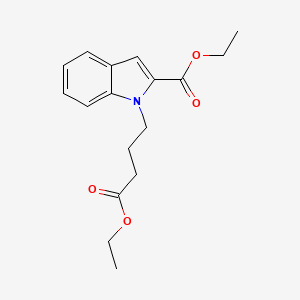
Histone H1-derived Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone H1-derived Peptide is a phosphopeptide that serves as a substrate for cyclin-dependent kinases such as CDK2 and CDK5, as well as protein kinase A . This peptide is derived from the histone H1 protein, which plays a crucial role in the condensation and organization of chromatin within the nucleus of eukaryotic cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Histone H1-derived Peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: Histone H1-derived Peptide undergoes various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage . Phosphorylation is a key post-translational modification that regulates the peptide’s function and interactions with other molecules .
Common Reagents and Conditions: Phosphorylation of this compound is typically carried out using kinases such as CDK2, CDK5, and protein kinase A . Dephosphorylation can be achieved using phosphatases. Proteolytic cleavage is often performed using specific proteases that recognize and cleave the peptide at designated sites .
Major Products Formed: The major products formed from these reactions include phosphorylated and dephosphorylated forms of the peptide, as well as peptide fragments resulting from proteolytic cleavage .
Applications De Recherche Scientifique
Histone H1-derived Peptide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Histone H1-derived Peptide involves its interaction with cyclin-dependent kinases and protein kinase A, leading to phosphorylation and subsequent regulation of chromatin structure . The peptide can also act as an antimicrobial agent by disrupting bacterial cell membranes and inducing cell death . Additionally, it plays a role in the innate immune response by acting as a damage-associated molecular pattern (DAMP) and triggering inflammatory signaling pathways .
Comparaison Avec Des Composés Similaires
Histone H1-derived Peptide can be compared with other histone-derived peptides and histone variants:
Histone H2A-derived Peptide: Similar to this compound, Histone H2A-derived Peptide is involved in chromatin structure regulation and has antimicrobial properties.
Histone H3-derived Peptide: This peptide is known for its role in gene regulation and epigenetic modifications.
Histone H4-derived Peptide: Histone H4-derived Peptide is involved in DNA repair and chromatin remodeling.
This compound is unique due to its specific interactions with cyclin-dependent kinases and its role in higher-order chromatin structure .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research. Its unique properties and interactions make it a crucial tool for studying chromatin dynamics, gene regulation, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C56H101N17O15 |
|---|---|
Poids moléculaire |
1252.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C56H101N17O15/c1-32(2)28-40(56(87)88)70-52(83)38(18-8-12-24-59)68-50(81)37(17-7-11-23-58)66-47(78)33(3)64-49(80)36(16-6-10-22-57)67-51(82)39(19-9-13-25-60)69-54(85)42-21-15-27-73(42)55(86)46(35(5)74)71-48(79)34(4)65-53(84)41-20-14-26-72(41)45(77)31-63-44(76)30-62-43(75)29-61/h32-42,46,74H,6-31,57-61H2,1-5H3,(H,62,75)(H,63,76)(H,64,80)(H,65,84)(H,66,78)(H,67,82)(H,68,81)(H,69,85)(H,70,83)(H,71,79)(H,87,88)/t33-,34-,35+,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |
Clé InChI |
MLODEUSVVAOABW-PNNPTOSWSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CN)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


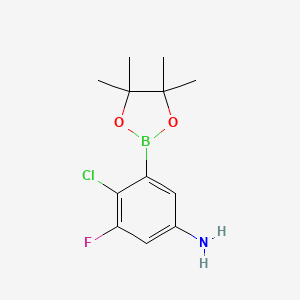
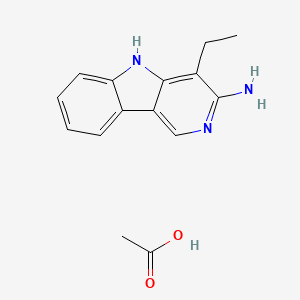
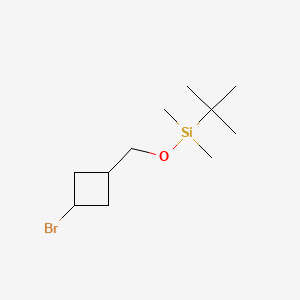
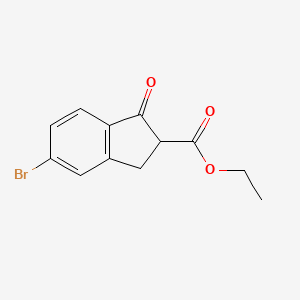
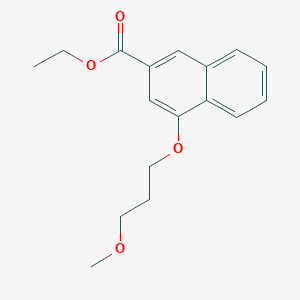



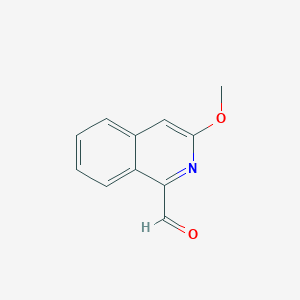

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
